molecular formula C7H9FO3 B136517 Methyl 1-fluoro-2-oxocyclopentanecarboxylate CAS No. 141420-01-1

Methyl 1-fluoro-2-oxocyclopentanecarboxylate

Cat. No. B136517
Key on ui cas rn: 141420-01-1
M. Wt: 160.14 g/mol
InChI Key: QZEOPPWQOABLEC-UHFFFAOYSA-N
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Patent
US05262385

Procedure details

First, methyl 1-fluoro-2-oxocyclopentanecarboxylate was prepared from methyl 2-oxocyclopentanecarboxylate referring to the process described in Tetrahedron Letters 27 (37), 4465-4468 (1986). Then, 2.3 g (0.032 mol) of trimethylamine-borane complex and 5.0 g (0.031 mol) of the methyl 1-fluoro-2-oxocyclopentanecarboxylate were added to 50 ml of dry diglyme, the resulting solution was cooled to 0° C., and while it as stirred in the stream of nitrogen, 0.8 ml of boron trifluoride etherate was added dropwise. The resulting solution was stirred at room temperature for 1 hour and then poured into a saturated aqueous sodium bicarbonate solution, followed by extraction with ether. The ether layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled away to obtain 4.5 g (yield: 89%) of the objective methyl 1-fluoro-2-hydroxycyclopentanecarboxylate in cis form (compound number 2a; the substance such that the substituent at the 2-position is supposed to take cis configuration when the methoxycarbonyl group at the 1-position is taken as a standard) which contains almost no the same in trans form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0.8 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=C1CCCC1C(OC)=O.[F:11][C:12]1([C:18]([O:20][CH3:21])=[O:19])[CH2:16][CH2:15][CH2:14][C:13]1=[O:17].B(F)(F)F.CCOCC.C(=O)(O)[O-].[Na+]>COCCOCCOC>[F:11][C:12]1([C:18]([O:20][CH3:21])=[O:19])[CH2:16][CH2:15][CH2:14][C:13]1=[O:17].[F:11][C:12]1([C:18]([O:20][CH3:21])=[O:19])[CH2:16][CH2:15][CH2:14][CH:13]1[OH:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OC
Step Two
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
FC1(C(CCC1)=O)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOCCOC
Step Five
Name
Quantity
0.8 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
WASH
Type
WASH
Details
The ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(C(CCC1)=O)C(=O)OC
Name
Type
product
Smiles
FC1(C(CCC1)O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 179%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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